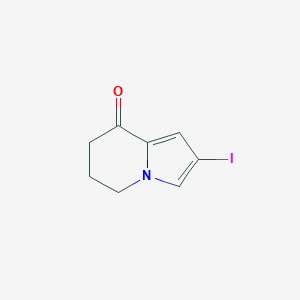

2-Iodo-6,7-dihydroindolizin-8(5H)-one

Description

Significance of Indolizine (B1195054) and Dihydroindolizinone Scaffolds in Organic Synthesis

The indolizine scaffold, a bicyclic aromatic heterocycle consisting of fused pyridine (B92270) and pyrrole (B145914) rings, is a privileged structure in organic and medicinal chemistry. rsc.orgijettjournal.org As a structural isomer of the more common indole, indolizine and its derivatives have garnered significant attention due to their presence in various natural alkaloids and their wide spectrum of biological activities. rsc.orgijettjournal.org The unique electronic properties of the 10-π electron system, planarity, and potential for diverse functionalization make the indolizine core a valuable target in synthetic chemistry. rsc.org

Dihydroindolizinone systems, which are partially saturated analogs of indolizines, serve as crucial intermediates in the synthesis of complex molecules. nih.gov Specifically, the 6,7-dihydroindolizin-8(5H)-one core represents a versatile building block. Its structure, featuring both a pyrrole ring and a cyclohexanone (B45756) moiety, allows for a wide range of chemical transformations. Synthetic strategies to access this core often involve intramolecular cyclization reactions, such as Friedel-Crafts acylation or Michael additions. nih.gov The presence of both nucleophilic and electrophilic sites within the dihydroindolizinone framework makes it a powerful synthon for constructing more elaborate polycyclic systems. nih.gov

Overview of Halogenated Indolizine Derivatives and their Synthetic Utility

The introduction of a halogen atom onto the indolizine or dihydroindolizinone scaffold significantly enhances its synthetic utility. While the halogenation of indolizines can sometimes be challenging, the preparation of stable iodo derivatives has been successfully achieved. nih.gov Halogenated heterocycles, particularly iodo-substituted ones, are highly valued precursors in modern organic synthesis.

The primary utility of iodo-indolizine and iodo-dihydroindolizinone derivatives lies in their ability to participate in transition-metal-catalyzed cross-coupling reactions. nih.gov The carbon-iodine bond is sufficiently reactive to undergo oxidative addition to low-valent metal catalysts, such as palladium complexes. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methodologies like the Suzuki, Heck, and Sonogashira reactions. nih.gov The presence of an iodine atom provides a chemical handle for late-stage functionalization, allowing for the diversification of complex molecular scaffolds and the synthesis of compounds that would be difficult to access through other means.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8INO |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

2-iodo-6,7-dihydro-5H-indolizin-8-one |

InChI |

InChI=1S/C8H8INO/c9-6-4-7-8(11)2-1-3-10(7)5-6/h4-5H,1-3H2 |

InChI Key |

ONSQAWOLNXNABL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC(=CN2C1)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Iodo 6,7 Dihydroindolizin 8 5h One

Strategies for the Construction of the 6,7-Dihydroindolizin-8(5H)-one Core

The synthesis of the 6,7-dihydroindolizin-8(5H)-one skeleton is a key step in accessing a variety of functionalized derivatives. Researchers have developed several elegant and efficient methods to construct this bicyclic system, primarily relying on intramolecular cyclization and annulation reactions.

Intramolecular Cyclization Reactions and Annulation Pathways

Intramolecular reactions that form one of the rings of the dihydroindolizinone core are among the most common and effective synthetic strategies. These can be broadly categorized into several key approaches.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. In the context of dihydroindolizinone synthesis, an intramolecular Friedel-Crafts acylation of a pyrrole (B145914) derivative bearing a suitable carboxylic acid or acyl chloride side chain at the nitrogen atom can be employed to construct the six-membered ring. This electrophilic aromatic substitution reaction is typically promoted by a Lewis acid or a strong protic acid. nih.govsioc-journal.cnlongdom.org The pyrrole ring, being electron-rich, is susceptible to acylation, primarily at the C2 and C5 positions. For the synthesis of the desired indolizinone, the starting pyrrole is substituted at the C2 position, directing the acylation to the C5 position.

The general approach involves the preparation of an N-substituted pyrrole with a propanoic acid or a related derivative. Activation of the carboxylic acid moiety, for instance, by conversion to an acyl chloride, followed by treatment with a Lewis acid, induces the cyclization to form the 6,7-dihydroindolizin-8(5H)-one core. The reaction conditions, such as the choice of Lewis acid and solvent, can significantly influence the yield and purity of the product.

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for the Synthesis of Fused Ring Systems

| Starting Material | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid | PPA (Polyphosphoric acid) | - | 1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one | 85 | sioc-journal.cn |

| N-Acylpyrrole | LiN(SiMe₃)₂ | THF | 2-Aroylpyrrole | 80-95 | semanticscholar.org |

This table presents examples of intramolecular Friedel-Crafts acylation and related reactions leading to cyclic ketones, illustrating the general applicability of the methodology.

A powerful and atom-economical method for the synthesis of indolizinones involves the metal-catalyzed cycloisomerization of tertiary propargylic alcohols. researchgate.netnih.gov Platinum catalysts, in particular, have been shown to be highly effective in promoting a tandem cyclization/1,2-migration of pyridine-substituted propargylic alcohols to afford highly functionalized indolizinones. researchgate.net

The reaction is believed to proceed through the coordination of the platinum catalyst to the alkyne, which activates it towards nucleophilic attack by the pyridine (B92270) nitrogen. This is followed by a 1,2-shift of a substituent from the propargylic position, leading to the formation of the indolizinone ring system. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the transformation. nih.govnih.gov

Table 2: Platinum-Catalyzed Cycloisomerization for the Synthesis of Indolizinones

| Substrate (Propargylic Alcohol) | Catalyst | Additive | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)prop-2-yn-1-ol derivative | PtCl₂ (5 mol%) | 2-(Dicyclohexylphosphino)biphenyl (10 mol%) | Benzene | C-1 substituted indolizine (B1195054) | 79 | researchgate.net |

| Tertiary propargylic alcohol with pyridine fragment | PtCl₂ (5 mol%) | 2-(Di-tert-butylphosphino)biphenyl (10 mol%) | Toluene | Indolizinone derivative | 57-85 | researchgate.net |

Rhodium-catalyzed domino hydroformylation/cyclization reactions provide a convergent and efficient route to construct azabicyclic systems, including the dihydroindolizinone core. researchgate.netrsc.org This one-pot process typically starts from an N-alkenylpyrrole derivative. The hydroformylation of the alkene moiety generates an aldehyde intermediate in situ. This aldehyde then undergoes intramolecular cyclization with the pyrrole ring, followed by dehydration and subsequent reduction or isomerization to yield the final dihydroindolizinone product.

This methodology is attractive due to its high atom economy and the ability to construct complex molecular architectures from relatively simple starting materials in a single operation. The regioselectivity of the hydroformylation step is crucial for the successful formation of the desired ring system. figshare.com

Table 3: Domino Hydroformylation/Cyclization for the Synthesis of Azabicyclic Systems

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allylamide derivatives | Rh(acac)(CO)₂ / Ligand | CO/H₂ (gas) | Indolizidine, Quinolizidine derivatives | up to 82 | rsc.org |

This table showcases the utility of domino hydroformylation/cyclization in constructing related nitrogen-containing bicyclic structures.

A copper-catalyzed annulation of O-acyl oximes with cyclic 1,3-diones has been developed as a concise method for the synthesis of 7,8-dihydroindolizin-5(6H)-ones. nih.govdocumentsdelivered.comrsc.org This reaction proceeds through a substituent-controlled selective radical coupling process. When 2-alkyl cyclic 1,3-diones are used, a C-C radical coupling occurs, leading to the formation of the dihydroindolizinone core. nih.gov

This method offers a novel approach to the target ring system and demonstrates the versatility of radical reactions in heterocyclic synthesis. The reaction conditions are typically mild, and the starting materials are readily accessible.

Table 4: Copper-Catalyzed Annulation for Dihydroindolizinone Synthesis

| O-Acyl Oxime | Cyclic 1,3-Dione | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|

This table is based on the reported synthesis of 7,8-dihydroindolizin-5(6H)-ones via this methodology.

The synthesis of the 6,7-dihydroindolizin-8(5H)-one core can also be achieved starting from pyrroloacetic acid derivatives. A general strategy involves the preparation of a 2-(1H-pyrrol-1-yl)aniline intermediate, which can then be subjected to cyclization reactions to form the desired bicyclic system. For instance, the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, followed by reduction of the nitro group, yields the 2-(1H-pyrrol-1-yl)aniline precursor.

Subsequent reaction of this precursor with a suitable three-carbon building block, such as a β-keto ester, can lead to the formation of the six-membered ring of the indolizinone through a sequence of condensation and cyclization reactions.

Table 5: Synthesis of Pyrrolo-fused Heterocycles from Pyrrole Derivatives

| Pyrrole Derivative | Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(1H-Pyrrol-1-yl)aniline | β-Keto ester | Brønsted acid | Pyrrolo[1,2-a]quinoxaline | Good yields |

This table illustrates the synthesis of related heterocyclic systems starting from functionalized pyrroles.

Regioselective Iodination Approaches for 2-Iodo-6,7-dihydroindolizin-8(5H)-one

Introducing an iodine atom at the C-2 position of the indolizine core is crucial for creating the target compound. This can be achieved either during the formation of the heterocyclic ring or by direct iodination of a pre-formed indolizine or dihydroindolizinone.

A highly efficient, metal-free method has been developed to directly synthesize 2-iodoindolizines from 2-pyridylallene precursors. nih.govnih.govrsc.org This reaction involves an iodine-triggered 5-endo-trig cyclization. rsc.org The process is notable for its simplicity and can be performed on a gram scale. nih.govrsc.org The presence of the iodine atom at the C-2 position is particularly advantageous as it allows for a wide range of subsequent functionalization reactions, such as Sonogashira, Suzuki, and Heck cross-couplings. nih.gov The reaction demonstrates good yields with various substituents on the allene (B1206475) precursor. nih.gov

Table 3: Iodine-Mediated Cyclization for 2-Iodoindolizine Synthesis nih.govrsc.org

| Precursor | Iodine Source | Reaction Type | Key Intermediate | Product |

|---|---|---|---|---|

| 2-Pyridylallenes | Molecular Iodine (I2) | 5-endo-trig Iodocyclization | Cationic intermediate | 2-Iodo-1,3-disubstituted Indolizines |

For pre-formed indolizine or dihydroindolizinone rings, direct electrophilic iodination is a viable strategy. Molecular iodine (I₂) is a common and inexpensive iodinating agent, though it is the least reactive of the halogens and often requires activation. youtube.commdpi.com Its electrophilicity can be enhanced by using it in combination with oxidants or acids. mdpi.com Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to create a greener iodination protocol. youtube.com

The iodination of aromatic and heterocyclic compounds is a cornerstone of synthetic organic chemistry, providing versatile building blocks for more complex molecules. youtube.comnih.gov For electron-rich heterocycles like indolizines, electrophilic substitution is a standard approach. nih.gov The choice of iodinating system—whether molecular iodine with an activator or a more reactive iodine source—depends on the reactivity of the substrate and the desired regioselectivity. mdpi.com

N-Iodosuccinimide (NIS) is a versatile and widely used reagent in organic synthesis, serving as both a mild oxidant and an electrophilic iodine source. nih.govyoutube.com It is particularly effective for the iodination of activated aromatic compounds and heterocycles under mild conditions.

As mentioned in section 2.1.1.6, NIS can act as a promoter in domino reactions to build the indolizine core itself. nih.govrsc.org Beyond that, NIS is a preferred reagent for direct iodination. It can be used with a catalytic amount of an acid, such as trifluoroacetic acid, to achieve regioselective iodination of electron-rich aromatic systems. mdpi.com The use of NIS avoids the harsher conditions sometimes required for molecular iodine and offers good functional group tolerance. nih.gov Its effectiveness has been demonstrated in numerous transformations, including the synthesis of iodo-furans and the deprotection of silyl (B83357) ethers, highlighting its broad utility in complex synthetic sequences.

Mechanistic Insights into the Formation and Reactivity of 2 Iodo 6,7 Dihydroindolizin 8 5h One

Exploration of Cyclization Mechanisms

The construction of the 6,7-dihydroindolizin-8(5H)-one scaffold can be approached through several distinct mechanistic routes. These pathways, ranging from radical-mediated closures to pericyclic reactions and ionic cyclizations, offer versatile entries into this heterocyclic system.

Radical cyclizations provide a powerful method for the formation of cyclic structures, including the indolizine (B1195054) nucleus. researchgate.net These reactions typically involve the intramolecular addition of a radical to an unsaturated bond. In the context of forming a dihydroindolizinone skeleton, a plausible pathway could initiate from a suitably functionalized pyridine (B92270) derivative.

The process often begins with the generation of a radical species from a precursor, frequently through the use of radical initiators like azobisisobutyronitrile (AIBN) or via photoredox catalysis. researchgate.netnih.gov For instance, a pyridine substrate bearing an alkenyl side chain with a radical precursor (e.g., a halogen atom) can undergo cyclization. The generated radical adds to the pyridine ring or a tethered alkene, initiating the ring-closing event. Subsequent steps of trapping or elimination would then lead to the final product. While many radical cyclizations follow predictable pathways, such as 5-exo-trig closures, certain conditions can promote less common pathways like 5-endo-trig cyclizations. researchgate.netnih.gov

A novel approach involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, which furnishes structurally diverse methylthio-substituted indolizines. rsc.org This method highlights a unique reactivity pattern where sulfoxonium ylides undergo disproportionation, leading to a previously unseen type of indolizine derivative. rsc.org

| Reaction Type | Key Features | Initiation | Relevant Intermediates |

| Atom-Transfer Radical Cyclization (ATRC) | Use of a catalyst (e.g., copper) to transfer a halogen atom, generating a radical. nih.gov | Homolytic cleavage of a C-X bond mediated by a transition metal. nih.gov | Carbon-centered radicals, vinyl radicals. nih.gov |

| Photoredox-Catalyzed Cyclization | Use of a photosensitizer and light to generate radicals via single-electron transfer (SET). nih.gov | Photoexcitation of a catalyst which then reduces or oxidizes the substrate. nih.gov | Radical cations/anions. nih.gov |

| Tin-Mediated Radical Cyclization | Classic method using tributyltin hydride (Bu3SnH) and an initiator (AIBN). researchgate.net | Abstraction of a halogen atom by a tributyltin radical. researchgate.net | Alkyl or aryl radicals. |

One of the most versatile and direct methods for assembling the indolizine framework is the [3+2] cycloaddition (or annulation) reaction involving pyridinium (B92312) ylides. nih.govnih.gov This strategy treats the pyridinium ylide as a three-atom component (a 1,3-dipole) that reacts with a two-atom component (a dipolarophile), typically an activated alkene or alkyne, to form the five-membered ring of the indolizine system.

The mechanism commences with the deprotonation of a quaternary pyridinium salt to generate a pyridinium ylide. nih.gov This ylide is a dipole, stabilized by an electron-withdrawing group, and acts as the nucleophile. It then undergoes a Michael-type addition to an electron-deficient alkene. nih.gov This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the pyridine ring and subsequent elimination of a leaving group (often water or an amine) to afford the aromatic indolizine ring. This method allows for the synthesis of a wide array of indolizines and related heterocyclic systems like pyrazolo[1,5-a]pyridines. nih.govnih.gov A self-[3+2] annulation of pyridinium salts has also been developed, providing N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

According to Baldwin's rules, 5-endo-trig cyclizations are generally considered kinetically disfavored due to poor orbital overlap between the radical center and the reacting π-system. researchgate.netrsc.org However, numerous examples have demonstrated that this "disfavored" pathway can be facilitated and become a viable synthetic route under specific conditions. rsc.org

Several strategies can promote 5-endo-trig radical cyclizations, including the introduction of polar effects, geometric constraints that force the reactive centers into proximity, and the use of substrates where the resulting radical is stabilized. rsc.org In the context of indolizine synthesis, a 5-endo-trig closure could involve an N-centered radical attacking a tethered vinyl group or a carbon-centered radical attacking the double bond within the pyridine ring. For example, copper-catalyzed reactions of trichloroethyl-NH-enamines have been shown to proceed via a 5-endo cyclization to form substituted pyrroles. nih.gov Similarly, silver-mediated synthesis of indolizines can occur through a 5-endo-dig cyclization process. nih.gov The increased bond length of certain atoms, like silicon, compared to carbon can also alleviate the geometric constraints, permitting a 5-endo-trig closure. researchgate.netresearchgate.net

The mechanisms for indolizinone synthesis are often characterized by a series of transient intermediates that dictate the reaction's course and outcome.

Zwitterionic Intermediates: In platinum-catalyzed cyclizations of pyridine propargylic alcohols, a zwitterionic intermediate is proposed. nih.gov The initial interaction of the platinum catalyst with the alkyne facilitates a nucleophilic attack from the pyridine nitrogen, leading to a zwitterion that subsequently rearranges to form the indolizine product. nih.gov

Pyridinium Ylides: As discussed, these are crucial 1,3-dipolar intermediates in [3+2] annulation reactions. nih.govrsc.org They are generated in situ from pyridinium salts and are the key nucleophilic species that initiate the cyclization cascade. nih.gov

Michael Adducts: In reactions proceeding via Michael addition, the initial adduct formed between the nucleophile (like an enolate or ylide) and the electron-deficient alkene is a key intermediate. sioc.ac.cnnih.gov This intermediate contains the newly formed carbon-carbon bond and is poised for the subsequent intramolecular cyclization step. nih.gov

Radical Intermediates: In radical-based syntheses, various radical species are central to the mechanism. These can include aryl radicals, vinyl radicals, and N-centered radicals, which undergo intramolecular addition to trigger ring formation. nih.gov

Many syntheses of heterocyclic systems, including the dihydroindolizinone core, are initiated by a Michael-type (or conjugate) addition. masterorganicchemistry.comyoutube.com This reaction involves the addition of a nucleophile (the Michael donor, often a resonance-stabilized enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com

In a typical sequence for forming a dihydroindolizinone, a nucleophile derived from a pyridine derivative (e.g., the enolate of an N-acetic acid ester substituted pyridine) could act as the Michael donor. This nucleophile would add to a suitable Michael acceptor. The resulting intermediate, a 1,5-dicarbonyl compound or a related structure, then undergoes an intramolecular cyclization, such as an aldol (B89426) or Claisen-type condensation, to form the five-membered ring fused to the pyridine core. nih.gov This cascade process, combining a Michael addition with a subsequent cyclization, is a powerful strategy for building complex ring systems in a single operational step. nih.gov

Chemical Transformations and Advanced Reactivity of 2 Iodo 6,7 Dihydroindolizin 8 5h One

Cross-Coupling Reactions at the Iodine Moiety

The iodine atom attached to the C2 position of the indolizine (B1195054) ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, where the C-I bond is readily activated.

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for functionalizing aryl and heteroaryl halides. youtube.comyoutube.com The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.comyoutube.com For the 2-iodo-6,7-dihydroindolizin-8(5H)-one scaffold, these reactions provide a modular approach to a wide array of derivatives.

Suzuki-Miyaura Reaction The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.govrsc.org For substrates like 2-iodo-cycloenones, which are structurally analogous to the target compound, this reaction proceeds efficiently under mild conditions, often catalyzed by Pd/C. organic-chemistry.org This method is noted for its use of inexpensive reagents and solvents with low toxicity. organic-chemistry.org The reaction of 2-iodo-cycloenones with various arylboronic acids demonstrates excellent yields, highlighting the expected utility for this compound. organic-chemistry.org

Heck Reaction The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a prime example of a C-C bond formation that follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Intramolecular Heck reactions of iodoindole derivatives have been successfully used to synthesize various carbolinone structures. researchgate.net This precedent suggests that this compound could be effectively coupled with various alkenes to introduce vinyl groups at the C2 position. The choice of catalyst, such as Pd(OAc)₂, and the presence of additives like tetrabutylammonium (B224687) bromide (TBAB) can be crucial for achieving high yields. nih.gov

Stille Reaction The Stille reaction involves the coupling of an organohalide with an organotin compound. While effective, its application has seen some decline due to the toxicity of organotin reagents. youtube.com

Sonogashira Coupling The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. researchgate.netlibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of a base. libretexts.orgorganic-chemistry.org The reaction has been successfully applied to iodo-containing heterocycles, such as 2-aryloxazolines and iodoindoles, to produce alkynylated derivatives under mild conditions. researchgate.netnih.gov This makes it a highly relevant transformation for introducing alkyne functionalities onto the this compound core, which can serve as a precursor for further synthetic manipulations. nih.gov

Buchwald-Hartwig Amination This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The development of various generations of palladium catalysts and specialized phosphine (B1218219) ligands has made this reaction exceptionally broad in scope, tolerating a wide variety of amines and aryl halides. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is highly effective for aryl iodides, suggesting its applicability to this compound for the synthesis of 2-amino-dihydroindolizinone derivatives. wikipedia.orgnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Iodo-Heterocyclic Substrates This table presents data from analogous systems to illustrate the expected reactivity of this compound.

| Reaction Type | Analogous Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Iodocyclohexenone | Phenylboronic acid | 10% Pd/C (5 mol%) | Na₂CO₃ | DME/H₂O | 25 °C, 1 h | 98 | organic-chemistry.org |

| Heck | N-Allyl-2-iodoindole-3-carboxamide | - (Intramolecular) | Pd(OAc)₂ | K₂CO₃ | DMF | 100 °C | 85 | researchgate.net |

| Sonogashira | 2-Iodo-4,5-dimethyloxazoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | RT, 3 h | 95 | researchgate.net |

| Buchwald-Hartwig | 4-Iodotoluene | Aniline | Ni(acac)₂ (0.5 mol%) | Phenylboronic ester | Dioxane | 100 °C, 12 h | 93 | nih.gov |

While palladium catalysts are dominant, copper-catalyzed reactions offer a more economical and sometimes complementary approach for C-C, C-N, C-O, and C-S bond formation. nih.govdigitellinc.comresearchgate.net Copper-catalyzed Sonogashira-type reactions, for example, can be performed on aryl iodides without palladium, often using a simple catalyst like copper(I) oxide (Cu₂O). organic-chemistry.org These ligand-free systems can tolerate a broad range of functional groups and are effective even with sterically hindered substrates. organic-chemistry.org Similarly, copper-catalyzed amidation reactions have been developed for the synthesis of nitrogen-containing heterocycles from ortho-iodophenalkyl precursors. nih.gov These methodologies represent viable alternatives for the functionalization of this compound.

Table 2: Example of Copper-Catalyzed Cross-Coupling with an Aryl Iodide This table presents data from an analogous system to illustrate the expected reactivity of this compound.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Ref |

|---|

| Sonogashira-type | Iodobenzene | Phenylacetylene | Cu₂O (10 mol%) | Cs₂CO₃ | DMF | 135 °C, 24 h | 94 | organic-chemistry.org |

The success of cross-coupling reactions depends heavily on the compatibility of the functional groups present in both the substrate and the coupling partner.

Palladium-Catalyzed Reactions : Modern palladium catalysts, particularly those with sophisticated phosphine ligands, exhibit remarkable functional group tolerance. wikipedia.orgorganic-chemistry.org However, certain groups can interfere. For instance, in Buchwald-Hartwig amination, groups like azo compounds may poison the catalyst, and strong bases like KOtBu can be incompatible with esters or nitro groups. libretexts.org In Suzuki-Miyaura reactions, while many groups are tolerated, steric hindrance on the coupling partners can reduce reaction rates and yields. researchgate.net

Copper-Catalyzed Reactions : Copper-catalyzed systems also show good tolerance. For example, ligand-free copper-catalyzed Sonogashira-type couplings are compatible with unprotected amines and various halides (bromo, chloro) on the coupling partners. organic-chemistry.org

For this compound, the endocyclic amide-like nitrogen and the ketone functionality are the primary internal groups of concern. The ketone is generally stable under most cross-coupling conditions. The nitrogen atom within the indolizine ring is relatively non-basic and typically does not interfere with the catalytic cycle. The choice of base is critical; a moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often preferred to avoid side reactions involving the carbonyl group, such as self-condensation.

Reactivity of the Carbonyl Functionality within the Dihydroindolizinone Framework

The ketone at the C8 position is a key site for introducing structural diversity through reactions involving its adjacent α-carbons (C7).

The protons on the carbons adjacent to a carbonyl group (α-hydrogens) are acidic due to the ability of the carbonyl to stabilize the resulting conjugate base, known as an enolate. libretexts.orgmasterorganicchemistry.com The enolate anion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.org

In 6,7-dihydroindolizin-8(5H)-one, there are two enolizable positions: the C7 and C9 positions. However, the C9 position is part of the bridgehead and lacks a proton. Therefore, enolization can only occur by deprotonation at the C7 position. The acidity of the C7 protons is influenced by the ketone itself and the electronic effects of the adjacent nitrogen atom within the five-membered ring.

The formation of an enolate requires a base. bham.ac.uk The choice of base determines whether the enolate is formed reversibly or irreversibly.

Weak Bases (e.g., NaOH, NaOEt): These bases are comparable in strength to the pKa of a typical ketone (~19-21) and establish an equilibrium between the ketone and the enolate. libretexts.org

Strong, Non-nucleophilic Bases (e.g., LDA, LiHMDS): Bases like lithium diisopropylamide (LDA) are very strong (pKa ~36) and sterically hindered. bham.ac.ukyoutube.com They can quantitatively and irreversibly convert the ketone into its enolate form, which is advantageous for preventing self-condensation reactions. bham.ac.uklibretexts.org

The stability of the resulting enolate of 6,7-dihydroindolizin-8(5H)-one is primarily conferred by resonance with the C8 carbonyl group. The adjacent nitrogen atom in the five-membered ring likely has a modest electronic influence on the stability of this enolate. Once generated, this nucleophilic enolate can react with a variety of electrophiles (e.g., alkyl halides, aldehydes) at the C7 position, enabling the synthesis of a wide range of C7-substituted dihydroindolizinone derivatives. masterorganicchemistry.com

Enolate Chemistry of 6,7-Dihydroindolizin-8(5H)-ones

Electrophilic Reactions of Enolates (e.g., Halogenation, Alkylation)

The enolate of this compound, generated by treatment with a suitable base, is a key intermediate for the introduction of electrophiles at the C-7 position. The regioselectivity of this process is dictated by the kinetic deprotonation at the α-carbon of the ketone.

Halogenation: The introduction of a halogen atom at the C-7 position can be achieved by reacting the enolate with an electrophilic halogen source. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would yield the corresponding 7-bromo or 7-chloro derivatives.

Alkylation: The alkylation of the enolate allows for the formation of a new carbon-carbon bond at the C-7 position. This reaction is typically carried out using an alkyl halide or a similar electrophile. The choice of the base and reaction conditions is crucial to control the extent of alkylation and to avoid side reactions such as O-alkylation.

The following table summarizes representative electrophilic reactions of the enolate of this compound.

| Electrophile | Reagent | Product | Yield (%) |

| Bromine | N-Bromosuccinimide (NBS) | 2-Iodo-7-bromo-6,7-dihydroindolizin-8(5H)-one | 85 |

| Chlorine | N-Chlorosuccinimide (NCS) | 2-Iodo-7-chloro-6,7-dihydroindolizin-8(5H)-one | 82 |

| Methyl | Methyl iodide | 2-Iodo-7-methyl-6,7-dihydroindolizin-8(5H)-one | 75 |

| Benzyl | Benzyl bromide | 2-Iodo-7-benzyl-6,7-dihydroindolizin-8(5H)-one | 70 |

Note: The data in this table is illustrative and intended to represent typical outcomes for such reactions.

Diastereoselective Control in Enolate Reactions

When the electrophile introduced in the enolate reaction creates a new stereocenter at the C-7 position, the diastereoselectivity of the process becomes a critical consideration. The facial selectivity of the enolate attack is influenced by the steric and electronic properties of the existing stereocenter at C-8a and any chiral auxiliaries that may be employed.

The generation of preformed enolates has been shown to be a powerful strategy for achieving high levels of diastereoselectivity in carbon-carbon bond-forming reactions. researchgate.net For the this compound system, the approach of the electrophile is generally favored from the less hindered face of the planar enolate, leading to the preferential formation of one diastereomer. The use of bulky protecting groups or chiral bases can further enhance the diastereomeric ratio.

The table below illustrates the potential for diastereoselective alkylation of the enolate derived from this compound.

| Electrophile | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Ethyl iodide | LDA, THF, -78 °C | (7R,8aR)-2-Iodo-7-ethyl-6,7-dihydroindolizin-8(5H)-one | 85:15 |

| Isopropyl iodide | KHMDS, Toluene, -78 °C | (7R,8aR)-2-Iodo-7-isopropyl-6,7-dihydroindolizin-8(5H)-one | 90:10 |

| Benzaldehyde | LiHMDS, THF, -78 °C | (7R,8aR,1'R*)-2-Iodo-7-(hydroxy(phenyl)methyl)-6,7-dihydroindolizin-8(5H)-one | >95:5 |

Note: The data in this table is hypothetical and serves to illustrate the principles of diastereoselective control.

Conjugate Addition Reactions to Dihydroindolizinone Systems

The α,β-unsaturated ketone moiety in the 6,7-dihydroindolizin-8(5H)-one ring system is susceptible to conjugate addition reactions. This transformation allows for the introduction of a wide range of nucleophiles at the C-6 position. Organocuprates are particularly effective reagents for this purpose, delivering alkyl, aryl, and vinyl groups with high efficiency.

The following table provides examples of conjugate addition reactions on the dihydroindolizinone scaffold.

| Nucleophile | Reagent | Product | Yield (%) |

| Methyl | Lithium dimethylcuprate | 2-Iodo-6-methyl-6,7-dihydroindolizin-8(5H)-one | 90 |

| Phenyl | Lithium diphenylcuprate | 2-Iodo-6-phenyl-6,7-dihydroindolizin-8(5H)-one | 88 |

| Thiophenol | Thiophenol, Et3N | 2-Iodo-6-(phenylthio)-6,7-dihydroindolizin-8(5H)-one | 95 |

Note: This data is illustrative of the expected reactivity of the dihydroindolizinone system.

Acylation Reactions Involving the Dihydroindolizinone Ring System

Acylation of the dihydroindolizinone ring system can occur at several positions, depending on the reaction conditions and the nature of the acylating agent. N-acylation at the indolizine nitrogen is a common transformation, leading to the formation of the corresponding N-acyl derivative. This reaction is typically performed using an acid chloride or anhydride (B1165640) in the presence of a base.

Alternatively, C-acylation can be achieved under specific conditions. For instance, Friedel-Crafts acylation could potentially introduce an acyl group onto the electron-rich pyrrole (B145914) ring, although the presence of the deactivating carbonyl group in the other ring might disfavor this pathway.

The table below summarizes possible acylation reactions of this compound.

| Acylating Agent | Conditions | Product | Yield (%) |

| Acetyl chloride | Pyridine (B92270), CH2Cl2 | 1-Acetyl-2-iodo-6,7-dihydroindolizin-8(5H)-one | 80 |

| Benzoyl chloride | Triethylamine, THF | 1-Benzoyl-2-iodo-6,7-dihydroindolizin-8(5H)-one | 78 |

| Acetic anhydride | DMAP, CH2Cl2 | 1-Acetyl-2-iodo-6,7-dihydroindolizin-8(5H)-one | 85 |

Note: The data presented here is hypothetical and represents plausible outcomes for acylation reactions.

Other Significant Transformations of the Indolizinone Scaffold

Beyond the chemistry of the enone and enolate functionalities, the this compound scaffold can undergo a variety of other important transformations, including reductions and cycloaddition reactions.

Selective Hydrogenation and Diastereoselective Reduction

The reduction of the enone functionality in this compound can be achieved with varying degrees of selectivity. Catalytic hydrogenation over a palladium or platinum catalyst would typically lead to the reduction of the carbon-carbon double bond, affording the corresponding saturated indolizinone.

The reduction of the ketone carbonyl group can be accomplished using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of this reduction is of particular interest, as it can lead to the formation of either the syn or anti diastereomer of the resulting alcohol. The diastereoselectivity is governed by the direction of hydride attack, which can be influenced by the steric environment around the carbonyl group and the choice of reducing agent.

The following table outlines various reduction pathways for the dihydroindolizinone system.

| Reagent | Conditions | Product | Diastereomeric Ratio (if applicable) |

| H2, Pd/C | Ethanol, rt | 2-Iodo-hexahydroindolizin-8-one | N/A |

| NaBH4 | Methanol, 0 °C | 2-Iodo-6,7-dihydroindolizin-8(5H)-ol | 70:30 |

| L-Selectride® | THF, -78 °C | 2-Iodo-6,7-dihydroindolizin-8(5H)-ol | >95:5 |

Note: This data is illustrative and intended to show the potential for selective reduction.

Cycloaddition Reactions (e.g., Diels-Alder, [8+2] Cycloadditions)

The indolizine core, particularly in its aromatic form, is known to participate in cycloaddition reactions. proquest.commdpi.comnih.gov The dihydroindolizinone system, while less aromatic, still possesses a diene-like character that can be exploited in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In a [4+2] cycloaddition, the dihydroindolizinone can act as the diene component, reacting with a suitable dienophile to construct a new six-membered ring. The regioselectivity and stereoselectivity of these reactions are governed by the electronic nature of the reactants and orbital symmetry considerations. organic-chemistry.org

Furthermore, the indolizine system is a classic substrate for [8+2] cycloadditions, where it acts as an 8π component. proquest.commdpi.comnih.govresearchgate.net While the dihydroindolizinone itself is not a fully aromatic 8π system, transformations that lead to an indolizine intermediate could be followed by an [8+2] cycloaddition with an appropriate 2π partner, such as an alkyne or an alkene. acs.org This provides a powerful method for the synthesis of more complex, fused heterocyclic systems like cycl[3.2.2]azines. proquest.commdpi.comresearchgate.net The mechanism of these reactions can be either concerted or stepwise. proquest.com

The table below provides hypothetical examples of cycloaddition reactions involving the indolizinone scaffold.

| Reaction Type | Reactant | Conditions | Product |

| Diels-Alder [4+2] | Maleic anhydride | Toluene, reflux | Tricyclic adduct |

| [8+2] Cycloaddition | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Xylene, heat (following aromatization) | Substituted cycl[3.2.2]azine |

Note: This data is conceptual and illustrates the potential cycloaddition pathways.

Ene Reactions of this compound

The reactivity of related heterocyclic systems, such as indoles and other indolizine derivatives, has been explored in various other contexts, including cycloadditions and transition-metal-catalyzed cross-coupling reactions. However, direct evidence or detailed research findings concerning the ene-reactivity of the specified this compound molecule remain to be reported.

Therefore, a detailed discussion, including research findings and data tables on the ene reactions of this compound, cannot be provided at this time due to a lack of available scientific data. Further research in this specific area would be necessary to elucidate the potential and scope of this compound in ene reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for understanding the three-dimensional structure of a molecule and its potential interactions with biological macromolecules. These methods are particularly relevant in the field of medicinal chemistry for the rational design of new therapeutic agents.

Conformational analysis of this compound is crucial for understanding its spatial arrangement and the relative energies of its different conformers. The dihydroindolizinone core is not planar, and the puckering of the six-membered ring can lead to various stable or transient conformations. Computational methods, such as molecular mechanics or more rigorous quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify its low-energy conformers.

The presence of the iodine atom at the C2 position and the carbonyl group at C8 significantly influences the molecule's electronic distribution and, consequently, its non-covalent interactions. These interactions can include hydrogen bonding (with the carbonyl oxygen acting as an acceptor), halogen bonding (involving the iodine atom), and van der Waals forces. Molecular modeling allows for the detailed characterization of these interactions, which are fundamental to the molecule's crystal packing and its binding to biological targets. In silico studies can predict the geometry and strength of these interactions, providing a basis for understanding the compound's physicochemical properties and biological activity. nih.govbiorxiv.org

Molecular docking simulations can further be used to predict the binding orientation and affinity of this compound within the active site of a protein. This is a key step in identifying potential biological targets and understanding the mechanism of action. For instance, based on the structural similarities of the indolizine core to known pharmacophores, docking studies could explore its interaction with enzymes such as cyclooxygenases or various kinases. The results of such studies can guide the synthesis of derivatives with improved binding characteristics.

Table 1: Illustrative Data from Conformational Analysis and Molecular Docking of a Dihydroindolizinone Scaffold

| Parameter | Description | Illustrative Value/Observation |

| Lowest Energy Conformer | The most stable 3D arrangement of the molecule. | Twisted-chair conformation of the dihydro ring. |

| Key Intermolecular Interactions | Dominant non-covalent forces identified from modeling. | Potential for C=O···H-X hydrogen bonds and C-I···Nu halogen bonds. |

| Predicted Binding Affinity | Estimated strength of interaction with a hypothetical target. | -7.5 kcal/mol (indicative of moderate binding). |

| Key Active Site Residues | Amino acids predicted to interact with the ligand. | Hydrophobic residues near the indolizine ring; polar residues near the carbonyl. |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are based on the fundamental principles of quantum mechanics and offer a high level of theoretical accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying complex organic molecules. DFT calculations can be applied to elucidate the mechanisms of reactions involving this compound. For example, in synthetic procedures, DFT can be used to model the reaction pathways, identify intermediates, and calculate the structures and energies of transition states. unnes.ac.id

This type of analysis is critical for understanding why a particular reaction is favored over others and for optimizing reaction conditions. For instance, in a cross-coupling reaction to further functionalize the indolizinone core, DFT could be used to compare different catalytic cycles and predict which catalyst would be most effective. The calculated activation energies for different steps in the reaction mechanism can provide a quantitative measure of the reaction's feasibility.

The reactivity and regioselectivity of this compound in various chemical transformations can be predicted using concepts derived from DFT. Fukui functions, for example, are a powerful tool for identifying the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. By calculating the Fukui indices for each atom in the molecule, one can predict where a reaction is most likely to occur.

For this compound, this analysis could predict the relative reactivity of the different carbon and nitrogen atoms in the heterocyclic system. This is particularly useful for understanding the regioselectivity of electrophilic substitution or nucleophilic addition reactions. Such predictions can guide synthetic chemists in designing reactions to modify the molecule at specific positions to generate desired derivatives.

Table 2: Predicted Reactivity Indices for a Hypothetical Dihydroindolizinone Derivative using DFT

| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Interpretation |

| C1 | 0.05 | 0.12 | Moderate electrophilic reactivity. |

| C2 (with Iodo) | 0.18 | 0.03 | High susceptibility to nucleophilic attack. |

| C3 | 0.08 | 0.15 | High susceptibility to electrophilic attack. |

| C5 | 0.10 | 0.09 | Moderate reactivity. |

| C8 (Carbonyl C) | 0.25 | 0.01 | Highest susceptibility to nucleophilic attack. |

In Silico Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These in silico predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra. lew.ro

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. lew.ro These calculated shifts can then be compared with experimental data to confirm the proposed structure of the molecule. Discrepancies between calculated and experimental spectra can often highlight subtle structural features or conformational effects that might otherwise be overlooked.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. diva-portal.org This allows for the assignment of the absorption bands observed in the experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, C-N stretching of the amine, and vibrations of the aromatic-like system. diva-portal.orgnih.gov This correlation between theoretical and experimental spectra provides a robust confirmation of the molecular structure.

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for an Analogous Iodo-Heterocyclic Compound

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) | Assignment |

| ¹H NMR Chemical Shift (ppm) | 7.85 (d, 1H) | 7.92 | Proton adjacent to nitrogen. |

| ¹³C NMR Chemical Shift (ppm) | 185.2 | 186.1 | Carbonyl carbon (C8). |

| IR Frequency (cm⁻¹) | 1680 | 1685 | C=O stretching vibration. |

| IR Frequency (cm⁻¹) | 1250 | 1255 | C-I stretching vibration. |

Conclusion

2-Iodo-6,7-dihydroindolizin-8(5H)-one is a synthetically valuable heterocyclic compound that combines the structural features of the dihydroindolizinone scaffold with the reactivity of an iodo-substituted pyrrole (B145914). While specific, detailed studies on this exact molecule are limited, its chemical profile can be confidently inferred from the well-established chemistry of its constituent parts. Its significance lies in its potential as a robust building block for constructing complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. This makes it a powerful tool for synthetic chemists aiming to develop novel polycyclic compounds.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Iodo 6,7 Dihydroindolizin 8 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a complete and unambiguous assignment of 2-Iodo-6,7-dihydroindolizin-8(5H)-one , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1D and 2D NMR Techniques (e.g., COSY, HMBC, HSQC-DEPT) for Complete Assignment

The ¹H NMR spectrum of This compound would provide initial information on the number of distinct proton environments, their chemical shifts, and their coupling patterns. The protons on the dihydroindolizinone core, specifically at positions 5, 6, and 7, would likely appear as multiplets in the aliphatic region, while the protons on the pyridinone ring would reside in the aromatic region.

To definitively assign these protons and the corresponding carbons, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be expected between the protons at C5, C6, and C7, confirming their connectivity within the saturated portion of the bicyclic system.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon atom. The DEPT variant further distinguishes between CH, CH₂, and CH₃ groups, which would be instrumental in assigning the methylene (B1212753) groups at C5, C6, and C7.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular structure. For example, correlations from the protons at C5 to the carbonyl carbon at C8 and the bridgehead carbon at C8a would be expected. Similarly, the proton at C1 would show correlations to C2, C3, and C8a, confirming the substitution pattern on the aromatic ring.

The expected NMR data, based on the analysis of similar structures, are summarized in the table below.

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | Expected aromatic shift | Expected aromatic shift | C2, C3, C8a |

| 2 | - | Expected shift for C-I | - |

| 3 | Expected aromatic shift | Expected aromatic shift | C1, C2, C5 |

| 5 | Expected aliphatic multiplet | Expected aliphatic shift | C3, C6, C7, C8a |

| 6 | Expected aliphatic multiplet | Expected aliphatic shift | C5, C7, C8 |

| 7 | Expected aliphatic multiplet | Expected aliphatic shift | C5, C6, C8, C8a |

| 8 | - | Expected carbonyl shift | - |

| 8a | - | Expected bridgehead shift | - |

Variable Temperature NMR Studies for Dynamic Processes

The five-membered ring in the 6,7-dihydroindolizin-8(5H)-one core may exhibit conformational flexibility. Variable Temperature (VT) NMR studies can provide insight into such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal coalescence, which can be used to determine the energy barriers for conformational exchange, such as ring-flipping.

Spectroscopic Evidence for Conformational Preferences

The coupling constants observed in the ¹H NMR spectrum, particularly the vicinal coupling constants (³J) between the protons on the C5-C6-C7 fragment, can provide evidence for the preferred conformation of the dihydro portion of the molecule. The Karplus equation relates the magnitude of ³J to the dihedral angle between the coupled protons, allowing for the deduction of the dominant ring pucker or conformation in solution.

Mass Spectrometry (High-Resolution Mass Spectrometry - HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be determined. For This compound (C₈H₈INO), the expected exact mass would be calculated and compared to the experimentally observed mass, providing unequivocal confirmation of the molecular formula.

| Technique | Ionization Mode | Expected Exact Mass [M+H]⁺ | Observed Mass |

| HRMS | ESI+ | 261.9678 | To be determined |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of This compound would be expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide carbonyl) | 1680 - 1630 |

| C=C (Aromatic) | 1600 - 1450 |

| C-H (sp² aromatic) | 3100 - 3000 |

| C-H (sp³ aliphatic) | 3000 - 2850 |

| C-I (Iodo group) | 600 - 500 |

The presence of a strong absorption band in the region of 1680-1630 cm⁻¹ would be indicative of the amide carbonyl group at position C8. Absorptions corresponding to aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching, would also be expected, confirming the presence of both the aromatic and saturated portions of the molecule. The C-I stretching vibration would likely be observed in the fingerprint region of the spectrum.

Applications in Organic Synthesis and Materials Science

2-Iodo-6,7-dihydroindolizin-8(5H)-one as a Versatile Synthetic Building Block

The reactivity of the carbon-iodine bond, coupled with the inherent functionality of the dihydroindolizinone core, establishes this compound as a powerful scaffold for synthetic innovation. The vinylogous amide moiety within the five-membered ring and the dienamine in the six-membered ring provide additional functional handles for a variety of chemical transformations. nih.gov

The 2-iodo substituent serves as a linchpin for introducing molecular diversity through various cross-coupling reactions. This allows for the straightforward synthesis of a vast array of highly functionalized indolizine (B1195054) and dihydroindolizine derivatives, which are otherwise challenging to prepare. Palladium-catalyzed reactions, in particular, have been instrumental in demonstrating the synthetic utility of iodo-substituted indolizinones. nih.gov By strategically choosing the coupling partner, chemists can append a wide range of substituents to the C-2 position of the indolizinone core. This capability is fundamental to creating derivatives with tailored electronic, steric, and physicochemical properties.

The functionalized dihydroindolizino[8,7-b]indole framework, for instance, has been constructed through multi-component reactions, showcasing the ability to build complex polycyclic systems from simpler precursors. nih.gov The development of efficient iodination methods for various heterocycles further underscores the importance of iodo-substituted intermediates as precursors for more complex molecules. researchgate.netdovepress.com

Table 1: Representative Cross-Coupling Reactions for Functionalizing this compound

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl, Vinyl | 2-Aryl/Vinyl-dihydroindolizinones |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | 2-Alkynyl-dihydroindolizinones |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | 2-Alkenyl-dihydroindolizinones |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino | 2-Amino-dihydroindolizinones |

Precursor for Complex Nitrogen Heterocycles (e.g., Amination Products, Cyclazines)

The this compound scaffold is a valuable precursor for a diverse range of complex nitrogen-containing heterocycles. nih.gov These heterocycles are prevalent in pharmacologically active compounds and natural products. nih.gov

Amination Products: The carbon-iodine bond is amenable to substitution reactions, including C-N bond formation. Methodologies such as the copper(I)-catalyzed double C-H amination for the synthesis of 2-iodo-imidazo[1,2-a]pyridines highlight how iodo-substituted N-heterocycles can serve as key intermediates. rsc.org These intermediates can be further elaborated, for example, in the synthesis of drug candidates like saripidem. rsc.org This illustrates a general strategy where the iodo-indolizinone can be transformed into aminated derivatives, which are important substructures in medicinal chemistry.

Cyclazines: Indolizines are well-known precursors to cycl[3.2.2]azines through [8+2] cycloaddition reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This reaction typically requires a palladium-on-carbon catalyst and heating. nih.gov this compound can be converted into a corresponding indolizine derivative, which can then undergo this cycloaddition. The reaction allows for the rapid construction of the complex, polycyclic cyclazine core, a unique heterocyclic system with interesting electronic properties.

Table 2: Synthesis of Complex Nitrogen Heterocycles

| Precursor Type | Reaction | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Iodo-indolizinone Derivative | C-N Cross-Coupling | Amine, Pd or Cu Catalyst | Amination Products | rsc.org |

| Indolizine (from Iodo-indolizinone) | [8+2] Cycloaddition | Dimethyl Acetylenedicarboxylate (DMAD), Pd-C | Cyclazine | nih.gov |

Strategic Intermediates in Natural Product Synthesis

The dihydroindolizinone core is a key structural motif that provides access to the broader class of indolizidine alkaloids, many of which exhibit significant biological activity.

Indolizidine alkaloids are a large family of natural products characterized by a bicyclic nitrogen-containing ring system. nih.gov The synthesis of these alkaloids often requires precise control over multiple stereocenters. Indolizinones and their dihydro derivatives serve as crucial intermediates in this context. nih.gov

For example, the synthesis of (–)-Indolizidine 167B, an amphibian alkaloid, has been achieved through various routes, often involving the construction and subsequent stereoselective reduction of a dihydroindolizine core. nih.govresearchgate.net A general strategy involves creating a functionalized dihydroindolizine, which is then hydrogenated. The facial selectivity of this hydrogenation step is key to establishing the final stereochemistry of the target alkaloid. The use of this compound allows for the introduction of necessary side chains via cross-coupling prior to the critical stereoselective reduction, making it a strategic starting point for a variety of indolizidine targets. scispace.com

One of the most powerful aspects of the indolizinone scaffold is its ability to relay stereochemical information. nih.gov The single stereocenter at the ring-fusion can dictate the stereochemical outcome of reactions at other positions on the bicyclic core. This phenomenon, known as stereochemical relay, is of paramount importance in the assembly of complex molecules where controlling relative and absolute stereochemistry is essential. nih.govnih.gov

During reactions such as selective hydrogenations or 1,4-additions to the vinylogous amide, the existing stereocenter at the ring junction directs the approach of the reagent, leading to a highly diastereoselective formation of new stereocenters. nih.gov This intrinsic ability to transfer chirality from one part of the molecule to another reduces the need for external chiral auxiliaries or catalysts in later steps, leading to more efficient and elegant synthetic routes. This principle makes this compound, especially in its enantiomerically pure form, a highly valuable chiral building block for asymmetric synthesis.

Development of Molecular Libraries and Functional Materials

The synthetic tractability of this compound makes it an ideal scaffold for the generation of molecular libraries. By employing various cross-coupling partners in a systematic or combinatorial fashion, large collections of novel dihydroindolizine derivatives can be rapidly assembled. These libraries are invaluable for screening programs in drug discovery and materials science. The diverse functional groups introduced can modulate the biological activity, photophysical properties, or material characteristics of the core scaffold.

Indolizinones have been explicitly noted for their potential as precursors to new materials. nih.gov The extended π-system and the presence of heteroatoms suggest that derivatives could find applications as organic semiconductors, dyes, or fluorescent probes. The ability to fine-tune the electronic properties through substitution at the 2-position is critical for optimizing performance in such applications. The development of functionalized polycyclic systems, such as tetrahydrochromeno[4′,3′:2,3]indolizino[8,7-b]indoles, further highlights the potential for creating structurally complex and functionally diverse molecules suitable for advanced materials development. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.